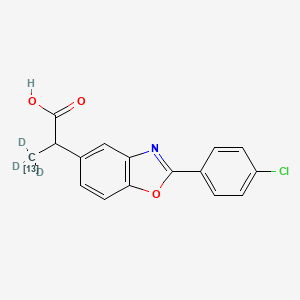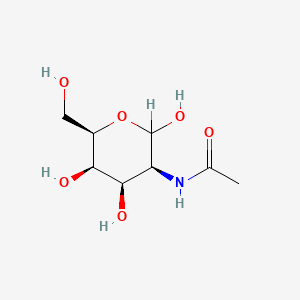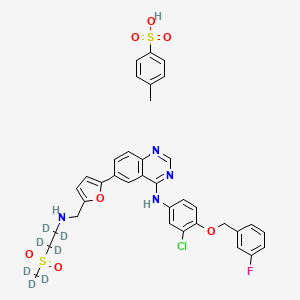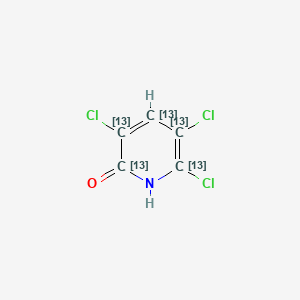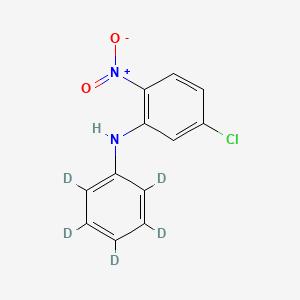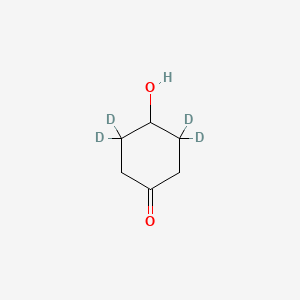
4-Hidroxiciclohexanona-d4
Descripción general
Descripción
4-Hydroxy Cyclohexanone-d4 is a deuterated derivative of 4-Hydroxy Cyclohexanone, where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling. The presence of deuterium atoms makes it particularly useful in various analytical and research applications.
Aplicaciones Científicas De Investigación
4-Hydroxy Cyclohexanone-d4 is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as an internal standard to calibrate chemical shifts and quantify analytes in complex mixtures.
Mass Spectrometry: Employed as a reference compound to improve the accuracy of mass spectrometric analyses.
Metabolic Studies: Utilized in tracer studies to investigate metabolic pathways and enzyme kinetics.
Pharmaceutical Research: Used in the development and validation of analytical methods for drug testing and quality control.
Mecanismo De Acción
Target of Action
It is known that this compound is used for experimental and research purposes .
Biochemical Pathways
It is known that similar compounds can participate in various biochemical reactions, such as the formation of oximes and hydrazones .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
4-Hydroxy Cyclohexanone-d4 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the reduction-oxidation (redox) processes, such as cyclohexanone monooxygenase. This interaction typically involves the binding of 4-Hydroxy Cyclohexanone-d4 to the active site of the enzyme, leading to its conversion into other metabolites .
Cellular Effects
The effects of 4-Hydroxy Cyclohexanone-d4 on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, derivatives of cyclohexanone have shown cytotoxic effects, indicating that 4-Hydroxy Cyclohexanone-d4 may also impact cell viability and proliferation . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Hydroxy Cyclohexanone-d4 exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition occurs through the binding of 4-Hydroxy Cyclohexanone-d4 to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy Cyclohexanone-d4 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydroxy Cyclohexanone-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-Hydroxy Cyclohexanone-d4 in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 4-Hydroxy Cyclohexanone-d4 vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. For instance, high doses of cyclohexanone derivatives have been associated with toxic effects, including liver and kidney damage . These adverse effects are dose-dependent, with higher doses leading to more severe toxicity.
Metabolic Pathways
4-Hydroxy Cyclohexanone-d4 is involved in several metabolic pathways. It is primarily metabolized by enzymes such as cyclohexanone monooxygenase, which converts it into cyclohexanol and other metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 4-Hydroxy Cyclohexanone-d4 within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria . The distribution of 4-Hydroxy Cyclohexanone-d4 within the cell can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
4-Hydroxy Cyclohexanone-d4 exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals can direct 4-Hydroxy Cyclohexanone-d4 to specific cellular compartments, further modulating its biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy Cyclohexanone-d4 can be synthesized through several methods. One common approach involves the reduction of 1,4-cyclohexanedione using deuterated reducing agents such as lithium aluminum deuteride (LiAlD4). The reaction typically occurs under anhydrous conditions to prevent the exchange of deuterium with hydrogen.
Another method involves the deuteration of 4-Hydroxy Cyclohexanone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This process ensures the selective incorporation of deuterium atoms into the cyclohexanone ring.
Industrial Production Methods
Industrial production of 4-Hydroxy Cyclohexanone-d4 often involves large-scale deuteration processes. These processes utilize deuterium oxide (D2O) as a deuterium source and employ high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The resulting product is then purified through distillation and recrystallization techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Cyclohexanone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Hydroxy Cyclohexanone-d4-1,4-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 4-Hydroxy Cyclohexanone-d4 can yield cyclohexanol-d4 using reducing agents like sodium borohydride (NaBH4) or lithium aluminum deuteride (LiAlD4).
Substitution: The hydroxyl group in 4-Hydroxy Cyclohexanone-d4 can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum deuteride (LiAlD4), anhydrous conditions.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), inert atmosphere.
Major Products Formed
Oxidation: 4-Hydroxy Cyclohexanone-d4-1,4-dione
Reduction: Cyclohexanol-d4
Substitution: Various substituted cyclohexanone derivatives
Comparación Con Compuestos Similares
4-Hydroxy Cyclohexanone-d4 can be compared with other deuterated and non-deuterated cyclohexanone derivatives. Some similar compounds include:
4-Hydroxy Cyclohexanone: The non-deuterated version of the compound, commonly used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Cyclohexanone-d4: A deuterated derivative of cyclohexanone, used as an internal standard in NMR and mass spectrometry.
Cyclohexanol-d4: A deuterated alcohol derived
Propiedades
IUPAC Name |
3,3,5,5-tetradeuterio-4-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2/i1D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJZYXQHHPVGO-VEPVEJTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(C1O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857719 | |
| Record name | 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13482-24-1 | |
| Record name | Cyclohexanone-3,3,5,5-d4, 4-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)
